7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one 7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9553894
InChI: InChI=1S/C23H21FN4O3/c24-18-5-2-1-4-16(18)15-12-19-17(20(29)13-15)14-25-23(26-19)28-9-7-27(8-10-28)22(30)21-6-3-11-31-21/h1-6,11,14-15H,7-10,12-13H2
SMILES: C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5
Molecular Formula: C23H21FN4O3
Molecular Weight: 420.4 g/mol

7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC9553894

Molecular Formula: C23H21FN4O3

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C23H21FN4O3
Molecular Weight 420.4 g/mol
IUPAC Name 7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C23H21FN4O3/c24-18-5-2-1-4-16(18)15-12-19-17(20(29)13-15)14-25-23(26-19)28-9-7-27(8-10-28)22(30)21-6-3-11-31-21/h1-6,11,14-15H,7-10,12-13H2
Standard InChI Key YIVXCERGMALKGM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5
Canonical SMILES C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5

Introduction

Chemical Identity and Structural Features

7-(2-Fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (Molecular Formula: C₂₃H₂₁FN₄O₃, Molecular Weight: 420.4 g/mol) belongs to the quinazolinone class of heterocyclic compounds, characterized by a fused bicyclic core of benzene and pyrimidine rings. The IUPAC name reflects its substitution pattern: a 2-fluorophenyl group at position 7, a 4-(2-furoyl)piperazine moiety at position 2, and a ketone group at position 5 (Figure 1).

Key Structural Attributes:

  • Quinazolinone Core: The dihydroquinazolin-5-one scaffold provides rigidity and planar geometry, facilitating interactions with biological targets .

  • 2-Fluorophenyl Substituent: The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry .

  • 4-(2-Furoyl)piperazine Side Chain: The piperazine ring introduces conformational flexibility, while the furoyl group (a furan-2-carbonyl moiety) contributes to hydrogen bonding and π-π stacking interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₁FN₄O₃
Molecular Weight420.4 g/mol
IUPAC Name7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Canonical SMILESC1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5
PubChem CID4873965

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. A representative pathway includes:

  • Formation of the Quinazolinone Core: Starting with a substituted anthranilic acid derivative, cyclization under acidic conditions generates the dihydroquinazolin-5-one scaffold .

  • Piperazinylation: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. In this case, amidation using 1-(2-furoyl)piperazine and a coupling reagent like DCC (dicyclohexylcarbodiimide) attaches the side chain .

  • Functionalization: The 2-fluorophenyl group is incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on the precursor .

Analytical Confirmation:

  • 1H-NMR: Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while signals near δ 3.5–4.5 ppm correspond to piperazine and methylene groups .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate the ketone and fluorophenyl groups.

  • Mass Spectrometry: A molecular ion peak at m/z 420.4 aligns with the calculated molecular weight.

CompoundActivity (IC₅₀ or Inhibition Zone)Target
6,7-Dimethoxy analog 14 mm inhibition zoneStaphylococcus aureus
4-Chlorobenzyl analog IC₅₀ = 2.5 µMHUH-7 hepatoma cells
Benzoxazole derivative IC₅₀ = 6.8 µMMCF-7 breast cancer cells

Comparative Analysis with Structural Analogs

The 4-fluorophenyl analog (VCID: VC10078066, Molecular Weight: 434.5 g/mol) differs only in the position of the fluorine atom on the phenyl ring. Despite this subtle variation, ortho-substitution (as in the 2-fluorophenyl compound) may confer distinct pharmacokinetic properties:

  • Lipophilicity: The ortho-fluorine increases steric hindrance, potentially reducing metabolic oxidation .

  • Bioavailability: Piperazine-containing compounds generally exhibit improved solubility and blood-brain barrier penetration.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interactions with microbial enzymes or cancer-related proteins.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.

  • Structural Optimization: Explore substitutions at positions 6 and 7 to enhance potency and selectivity .

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